tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrazoles and pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxy-substituted pyrazole ring, and a pyrrolidine carboxylate moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the tert-butyl group and the pyrrolidine carboxylate moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups to modify the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential to treat various diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other applications where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- 3-Amino-5-tert-butyl-1H-pyrazole
- tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
Comparison: tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of both the hydroxy-substituted pyrazole ring and the pyrrolidine carboxylate moiety. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds. For example, the hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity, while the pyrrolidine ring can enhance its binding affinity to biological targets.
Propiedades
Fórmula molecular |
C12H19N3O3 |
---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-oxo-1,2-dihydropyrazol-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-8(7-15)9-6-10(16)14-13-9/h6,8H,4-5,7H2,1-3H3,(H2,13,14,16) |
Clave InChI |
PJIVHNOJAIHBBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=O)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.